molecular formula C8H7FN2O B1442074 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190315-95-7

5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1442074
CAS No.: 1190315-95-7
M. Wt: 166.15 g/mol
InChI Key: OKQHEBFJXCNXGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of FGFRs, which are involved in cell growth and differentiation.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit FGFRs.

Mechanism of Action

The mechanism of action of 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves the inhibition of FGFRs. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and angiogenesis. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote tumor growth and survival .

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the fluorine and methoxy substitutions.

    5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methoxy group.

    6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the fluorine atom.

Uniqueness: 5-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its biological activity and chemical reactivity. These substitutions can enhance its ability to inhibit FGFRs and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQHEBFJXCNXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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